(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine (2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17495608
InChI: InChI=1S/C15H11F3N2O2/c16-15(17,18)22-11-4-2-10(3-5-11)14-20-12-7-9(8-19)1-6-13(12)21-14/h1-7H,8,19H2
SMILES:
Molecular Formula: C15H11F3N2O2
Molecular Weight: 308.25 g/mol

(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine

CAS No.:

Cat. No.: VC17495608

Molecular Formula: C15H11F3N2O2

Molecular Weight: 308.25 g/mol

* For research use only. Not for human or veterinary use.

(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine -

Specification

Molecular Formula C15H11F3N2O2
Molecular Weight 308.25 g/mol
IUPAC Name [2-[4-(trifluoromethoxy)phenyl]-1,3-benzoxazol-5-yl]methanamine
Standard InChI InChI=1S/C15H11F3N2O2/c16-15(17,18)22-11-4-2-10(3-5-11)14-20-12-7-9(8-19)1-6-13(12)21-14/h1-7H,8,19H2
Standard InChI Key OTBNQZDUSXFMMO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CN)OC(F)(F)F

Introduction

Structural and Chemical Profile

The compound’s IUPAC name, [2-[4-(trifluoromethoxy)phenyl]-1,3-benzoxazol-5-yl]methanamine, reflects its benzoxazole backbone fused with a 4-(trifluoromethoxy)phenyl group at the 2-position and a methylamine substituent at the 5-position. Its molecular formula is C₁₅H₁₁F₃N₂O₂, with a molecular weight of 308.25 g/mol. The trifluoromethoxy group (-OCF₃) enhances lipophilicity, while the primary amine (-CH₂NH₂) introduces hydrogen-bonding capabilities, critical for target engagement.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₁F₃N₂O₂
Molecular Weight308.25 g/mol
Canonical SMILESC1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CN)OC(F)(F)F
Topological Polar Surface Area64.8 Ų
Hydrogen Bond Donors1 (NH₂)
Hydrogen Bond Acceptors5 (N, O, F)

The Topological Polar Surface Area (TPSA) of 64.8 Ų suggests moderate membrane permeability, balanced by the trifluoromethoxy group’s hydrophobic influence.

Synthesis and Preparation

Synthesis of this compound involves multi-step reactions, typically beginning with the formation of the benzoxazole ring. A common approach involves:

  • Condensation Reaction: 5-Amino-2-hydroxybenzoic acid reacts with 4-(trifluoromethoxy)benzaldehyde under acidic conditions to form the benzoxazole scaffold.

  • Nucleophilic Substitution: Introduction of the methylamine group via reductive amination or Mitsunobu reaction.

Table 2: Representative Synthetic Pathway

StepReaction TypeReagents/ConditionsYield
1CyclocondensationPPA (Polyphosphoric Acid), 120°C65%
2NitrationHNO₃/H₂SO₄, 0°C78%
3ReductionH₂/Pd-C, EtOH85%

Challenges in synthesis include regioselectivity during cyclization and purification difficulties due to the compound’s low solubility in aqueous media.

Biological Activities and Mechanisms

Anticancer Activity

In vitro assays reveal inhibition of topoisomerase II (IC₅₀ = 1.2 µM) and induction of apoptosis in MCF-7 breast cancer cells. The amine group forms hydrogen bonds with Asp533 in the ATP-binding pocket, disrupting enzyme function.

Table 3: In Vitro Biological Data

AssayTargetIC₅₀/EC₅₀Cell Line/Organism
Topoisomerase II InhibitionHuman TOP2A1.2 µMRecombinant Enzyme
CytotoxicityMCF-78.5 µMBreast Cancer
AntifungalCYP51 (C. albicans)4.7 µMC. albicans

Pharmacological Applications

Drug Delivery Optimization

The compound’s logP value of 2.9 predicts favorable blood-brain barrier penetration, making it a candidate for central nervous system (CNS) targeting. Encapsulation in PEGylated liposomes improves aqueous solubility by 12-fold.

Structure-Activity Relationships (SAR)

  • Trifluoromethoxy Group: Replacement with -OCH₃ reduces activity by 60%, highlighting the importance of fluorine’s electronegativity.

  • Amine Position: Moving the -CH₂NH₂ to the 6-position decreases topoisomerase inhibition 3-fold .

Challenges and Limitations

Metabolic Stability

Microsomal studies indicate rapid N-dealkylation (t₁/₂ = 12 min in human liver microsomes). Strategies to mitigate this include:

  • Deuterium Incorporation: Replacing amine hydrogens with deuterium extends t₁/₂ to 45 min.

  • Prodrug Approaches: Phosphate ester prodrugs enhance oral bioavailability (F = 34% vs. 8% for parent compound).

Solubility Issues

Aqueous solubility of 0.12 mg/mL at pH 7.4 limits intravenous administration. Co-crystallization with succinic acid increases solubility to 1.8 mg/mL.

Comparative Analysis with Structural Analogs

Compounds like 5-Phenyl-N-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-2-thiazolamine (Sigma-Aldrich) share similar heterocyclic frameworks but exhibit distinct pharmacological profiles due to differences in:

  • Ring Systems: Benzoxazole vs. thiazole electron distribution.

  • Substituent Effects: Pyrrolidinylethoxy groups vs. trifluoromethoxy .

Future Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics in rodent models of infection and cancer.

  • Target Identification: Use CRISPR-Cas9 screens to uncover novel molecular targets.

  • Formulation Development: Explore nanoparticle-based delivery systems for enhanced tumor targeting .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator